N-(1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
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Overview
Description
“N-(1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine” is a chemical compound. It contains a trifluoromethyl group, which is a common strategy to improve the properties of biologically active compounds .
Chemical Reactions Analysis
Trifluoromethyl amines are prone to hydrolysis, whereas trifluoromethyl azoles have excellent aqueous stability . Specific chemical reactions involving this compound are not available in the retrieved papers.Physical And Chemical Properties Analysis
Trifluoromethyl amines and azoles have a higher lipophilicity and can show increased metabolic stability and Caco-2 permeability compared to their N-methyl analogues .Scientific Research Applications
Synthesis and Antimicrobial Activity
A range of azetidinone analogues, including those structurally related to N-(1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine, have been synthesized and assessed for their antimicrobial properties. These compounds exhibited notable antimicrobial activity against various bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis, highlighting their potential as leads for developing new antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).
Anticancer Properties
The design and synthesis of new pyrimidin-2-amine derivatives, akin to N-(1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine, have shown promising anticancer profiles. These derivatives, especially those with V600EBRAF inhibitory effects, have demonstrated significant growth inhibition against multiple cancer cell lines. This suggests the potential utility of these compounds in cancer therapy, particularly targeting BRAF mutations (Abdel‐Maksoud et al., 2021).
Herbicidal Activity
Compounds structurally related to N-(1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine have been explored for their herbicidal efficacy. Some of these derivatives exhibit significant herbicidal activities against various weeds, showing potential as new agrochemical agents (Yoshimura et al., 2011).
Antidepressant and Nootropic Agents
The synthesis and evaluation of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone, with structural similarities to N-(1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine, have indicated potential antidepressant and nootropic activities. This research suggests that these compounds could contribute to the development of new central nervous system (CNS) active agents (Thomas et al., 2016).
Future Directions
properties
IUPAC Name |
N-[1-[[3-(trifluoromethyl)phenyl]methylsulfonyl]azetidin-3-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O2S/c16-15(17,18)12-4-1-3-11(7-12)10-25(23,24)22-8-13(9-22)21-14-19-5-2-6-20-14/h1-7,13H,8-10H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXMFNJOQJTKIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=CC(=CC=C2)C(F)(F)F)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine |
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